molecular formula C16H15F3N2O3 B2357808 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate CAS No. 875156-46-0

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate

Cat. No.: B2357808
CAS No.: 875156-46-0
M. Wt: 340.302
InChI Key: LDENISVBBUATNN-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyanocyclopentyl group, a carbamoyl group, and a trifluoromethyl benzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the cyanocyclopentyl carbamate intermediate, which is then reacted with 2-(trifluoromethyl)benzoic acid or its derivatives under suitable conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    [(1-Cyanocyclopentyl)carbamoyl]methyl benzoate: Lacks the trifluoromethyl group, which may affect its reactivity and applications.

    [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluorobenzoate: Contains a fluorine atom instead of a trifluoromethyl group, leading to different chemical properties.

    [(1-Cyanocyclopentyl)carbamoyl]methyl 2-chlorobenzoate:

The unique combination of functional groups in this compound makes it distinct from these similar compounds, offering specific advantages in certain applications.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)12-6-2-1-5-11(12)14(23)24-9-13(22)21-15(10-20)7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDENISVBBUATNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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